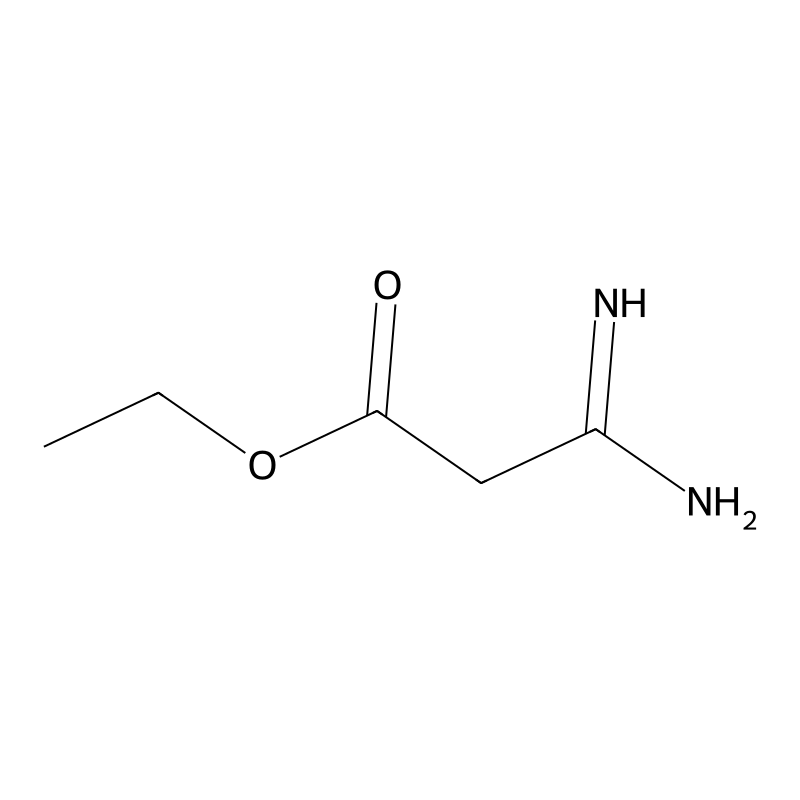Carbamimidoyl-acetic acid ethyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial and Antifungal Properties
Carbamimidoyl-acetic acid ethyl ester shows potential as an antimicrobial agent. Studies have found it to inhibit the growth of various bacteria and fungi []. However, more research is needed to determine its specific mechanism of action and efficacy against different pathogens.
Inhibition of B-Raf
Carbamimidoyl-acetic acid ethyl ester has been shown to inhibit B-Raf, an oncogene that plays a role in cell proliferation and differentiation []. B-Raf mutations are implicated in various cancers, and targeting this protein is a promising strategy for cancer therapy. Further research is required to understand how this compound interacts with B-Raf and its potential as an anticancer agent.
Current Limitations and Future Directions
While the initial research on Carbamimidoyl-acetic acid ethyl ester shows promise, there are limitations to its current understanding. More studies are needed to explore its:
- Mechanism of action against microbes and B-Raf.
- Specificity towards target pathogens and B-Raf mutations.
- In vivo efficacy and potential toxicity.
- Development into a usable therapeutic agent.
Carbamimidoyl-acetic acid ethyl ester, with the chemical formula CHNO, is a compound characterized by its unique structure that includes both carbamimidoyl and acetic acid functionalities. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. It appears as a white crystalline solid with a melting point of approximately 224°C and a predicted boiling point of 197.1°C .
- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of carbamimidoyl-acetic acid and ethanol.
- Condensation Reactions: It can react with amines to form amides, which are important in synthesizing more complex molecules.
- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of simpler nitrogen-containing compounds.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that carbamimidoyl-acetic acid ethyl ester exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it has the potential to inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in drug development. Additionally, its structure suggests possible interactions with biological targets, which could be explored for therapeutic applications.
The synthesis of carbamimidoyl-acetic acid ethyl ester can be achieved through several methods:
- Esterification: Reacting acetic acid with carbamimidoyl chloride in the presence of a base such as triethylamine can yield the ester.
- Direct Amine Reaction: Combining ethyl acetate with an appropriate amine in the presence of a catalyst may also produce this compound.
- Multi-step Synthesis: More complex synthetic routes may involve intermediate compounds that undergo various transformations to yield carbamimidoyl-acetic acid ethyl ester.
These methods allow for flexibility in producing the compound depending on available reagents and desired purity levels.
Carbamimidoyl-acetic acid ethyl ester finds potential applications across various domains:
- Medicinal Chemistry: As a precursor for developing new antimicrobial agents or other pharmaceuticals.
- Biochemistry: In proteomics research, it may serve as a biochemical tool for studying protein interactions and functions.
- Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides.
These applications underscore its importance in both research and practical uses.
Several compounds share structural similarities with carbamimidoyl-acetic acid ethyl ester. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Amino-carbamimidoyl-acetic acid ethyl ester | CHNO | Contains additional amino group |
| Ethyl carbamate | CHNO | Used as a solvent and in food |
| Urea | CHNO | Simple structure with similar N-O bonds |
Carbamimidoyl-acetic acid ethyl ester is unique due to its specific combination of carbamimidoyl and acetic functionalities, which contribute to its distinct biological activity and potential applications compared to these similar compounds.








